![molecular formula C21H34OSi B12558555 {[4-(Decyloxy)phenyl]ethynyl}(trimethyl)silane CAS No. 143158-02-5](/img/structure/B12558555.png)
{[4-(Decyloxy)phenyl]ethynyl}(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[4-(Decyloxy)phenyl]ethynyl}(trimethyl)silane is an organosilicon compound with the molecular formula C({21})H({34})OSi It is characterized by the presence of a phenyl ring substituted with a decyloxy group and an ethynyl group, which is further bonded to a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(Decyloxy)phenyl]ethynyl}(trimethyl)silane typically involves a multi-step process. One common method is the Sonogashira coupling reaction, which involves the coupling of a halogenated phenyl derivative with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of an organic solvent such as tetrahydrofuran (THF) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
{[4-(Decyloxy)phenyl]ethynyl}(trimethyl)silane can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The phenyl ring can be reduced under specific conditions to form cyclohexyl derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO(_4)) or osmium tetroxide (OsO(_4)) are commonly used.
Reduction: Hydrogen gas (H(_2)) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or lithium aluminum hydride (LiAlH(_4)) are used.
Major Products
The major products formed from these reactions include carbonyl compounds, cyclohexyl derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
{[4-(Decyloxy)phenyl]ethynyl}(trimethyl)silane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Industry: The compound is used in the production of advanced materials, including polymers and coatings with unique properties.
Mecanismo De Acción
The mechanism of action of {[4-(Decyloxy)phenyl]ethynyl}(trimethyl)silane involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The phenyl ring and decyloxy group contribute to the compound’s overall stability and reactivity, influencing its interactions with enzymes, receptors, and other molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
Phenylethynyltrimethylsilane: Similar structure but lacks the decyloxy group.
Trimethyl(phenylethynyl)silane: Another similar compound with slight structural variations.
1-Phenyl-2-(trimethylsilyl)acetylene: Similar but with different substituents on the phenyl ring.
Uniqueness
{[4-(Decyloxy)phenyl]ethynyl}(trimethyl)silane is unique due to the presence of the decyloxy group, which imparts distinct chemical and physical properties. This structural feature enhances its solubility, stability, and reactivity, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
143158-02-5 |
|---|---|
Fórmula molecular |
C21H34OSi |
Peso molecular |
330.6 g/mol |
Nombre IUPAC |
2-(4-decoxyphenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C21H34OSi/c1-5-6-7-8-9-10-11-12-18-22-21-15-13-20(14-16-21)17-19-23(2,3)4/h13-16H,5-12,18H2,1-4H3 |
Clave InChI |
NZOWUXUOYYXMJC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC1=CC=C(C=C1)C#C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Bromomethyl)-1,3-benzothiazol-6-yl]acetic acid](/img/structure/B12558475.png)
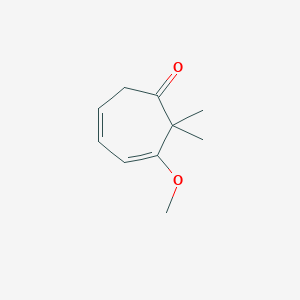
![1,2-Benzenediamine, 4-[2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl]-](/img/structure/B12558477.png)
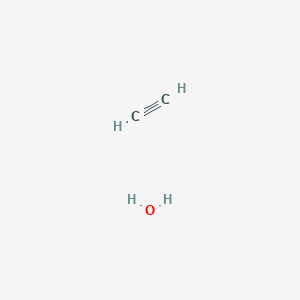
![4-[(E)-(4-Butoxyphenyl)diazenyl]-N-(2-sulfanylethyl)benzamide](/img/structure/B12558487.png)
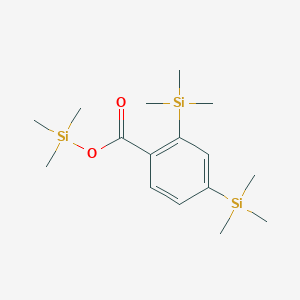
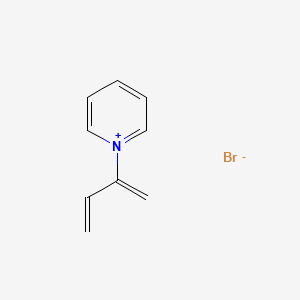
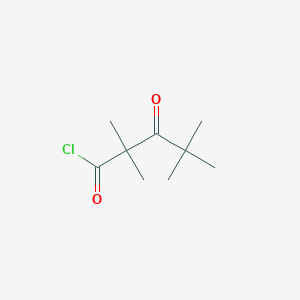

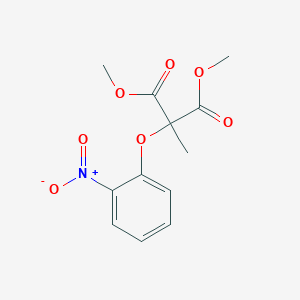
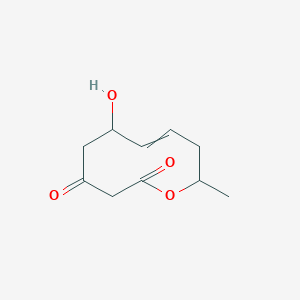

![N-[1-Hydroxy-3-(morpholin-4-YL)-1-phenylpropan-2-YL]hexanamide](/img/structure/B12558531.png)
![(3S,5S)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}hept-6-enal](/img/structure/B12558542.png)
